5-(Bromomethyl)-2-fluorobenzoic acid
Overview
Description
5-(Bromomethyl)-2-fluorobenzoic acid is an organic compound that features both bromine and fluorine substituents on a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-fluorobenzoic acid typically involves the bromination of 2-fluorobenzoic acid. One common method is the bromination of the methyl group in 2-fluorotoluene, followed by oxidation to the carboxylic acid. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, with a suitable solvent such as carbon tetrachloride or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Conditions typically involve mild heating and the use of polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 5-(aminomethyl)-2-fluorobenzoic acid derivative, while oxidation could yield 5-(carboxymethyl)-2-fluorobenzoic acid.
Scientific Research Applications
5-(Bromomethyl)-2-fluorobenzoic acid has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for labeling or functional studies.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 5-(Bromomethyl)-2-fluorobenzoic acid exerts its effects depends on the specific application. In chemical synthesis, the bromomethyl group acts as a reactive site for further functionalization. In biological systems, the compound can interact with specific molecular targets, such as enzymes or receptors, through covalent modification or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-2-fluorobenzoic acid
- 5-(Iodomethyl)-2-fluorobenzoic acid
- 5-(Methyl)-2-fluorobenzoic acid
Uniqueness
5-(Bromomethyl)-2-fluorobenzoic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and properties. The bromine atom provides a good leaving group for substitution reactions, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds .
Properties
IUPAC Name |
5-(bromomethyl)-2-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGODVJOLOLNMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591791 | |
Record name | 5-(Bromomethyl)-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773100-76-8 | |
Record name | 5-(Bromomethyl)-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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